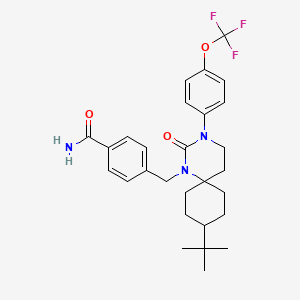
Glucagon receptor antagonist
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glucagon receptor antagonists are compounds that inhibit the action of glucagon by blocking its receptor, the glucagon receptor. Glucagon is a hormone produced by the pancreas that raises blood glucose levels by promoting gluconeogenesis and glycogenolysis in the liver. By inhibiting the glucagon receptor, these antagonists help in managing hyperglycemia, particularly in patients with type 2 diabetes mellitus .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of glucagon receptor antagonists often involves complex organic reactions. One notable method includes the asymmetric synthesis via Friedel–Crafts alkylation of indole with a chiral α-phenyl benzyl cation. This process involves key steps such as ketone arylation, asymmetric hydrogenation via dynamic kinetic resolution, and anti-selective Friedel–Crafts alkylation .
Industrial Production Methods: Industrial production of glucagon receptor antagonists typically scales up the laboratory synthesis methods. The process involves optimizing reaction conditions to achieve high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions: Glucagon receptor antagonists undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under conditions such as acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of alcohols can produce ketones or aldehydes, while reduction of ketones can produce secondary alcohols .
Wissenschaftliche Forschungsanwendungen
Glucagon receptor antagonists have a wide range of applications in scientific research:
Chemistry: Used as tools to study receptor-ligand interactions and signal transduction pathways.
Biology: Employed in research to understand the role of glucagon in metabolic processes.
Medicine: Investigated for their potential in treating type 2 diabetes mellitus by improving glycemic control and reducing hyperglycemia
Industry: Utilized in the development of new therapeutic agents and drug formulations.
Wirkmechanismus
Glucagon receptor antagonists exert their effects by binding to the glucagon receptor, a G protein-coupled receptor, and inhibiting its activation. This prevents the receptor from triggering the downstream signaling pathways that lead to gluconeogenesis and glycogenolysis in the liver. The inhibition of these pathways results in lower blood glucose levels. The molecular targets involved include the glucagon receptor itself and the associated signaling molecules such as adenylate cyclase and protein kinase A .
Vergleich Mit ähnlichen Verbindungen
Glucagon-like peptide-1 receptor agonists: These compounds also target glucagon-related pathways but act by stimulating the glucagon-like peptide-1 receptor.
Dipeptidyl peptidase-4 inhibitors: These compounds increase endogenous levels of incretins, which in turn inhibit glucagon secretion.
Uniqueness: Glucagon receptor antagonists are unique in their direct inhibition of the glucagon receptor, providing a targeted approach to managing hyperglycemia. Unlike other compounds that modulate glucagon indirectly, these antagonists offer a more direct and potentially more effective means of controlling blood glucose levels .
Eigenschaften
Molekularformel |
C28H34F3N3O3 |
|---|---|
Molekulargewicht |
517.6 g/mol |
IUPAC-Name |
4-[[9-tert-butyl-2-oxo-3-[4-(trifluoromethoxy)phenyl]-1,3-diazaspiro[5.5]undecan-1-yl]methyl]benzamide |
InChI |
InChI=1S/C28H34F3N3O3/c1-26(2,3)21-12-14-27(15-13-21)16-17-33(22-8-10-23(11-9-22)37-28(29,30)31)25(36)34(27)18-19-4-6-20(7-5-19)24(32)35/h4-11,21H,12-18H2,1-3H3,(H2,32,35) |
InChI-Schlüssel |
LOPDCJQTQJTBED-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1CCC2(CC1)CCN(C(=O)N2CC3=CC=C(C=C3)C(=O)N)C4=CC=C(C=C4)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


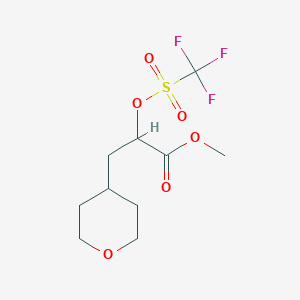
![9-[1,1'-Biphenyl]-3-YL-9'-(2-triphenylenyl)-3,3'-BI-9H-carbazole](/img/structure/B14791673.png)
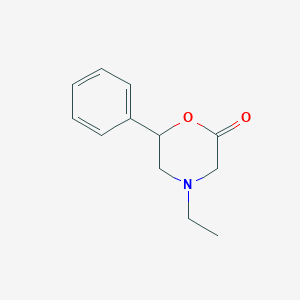
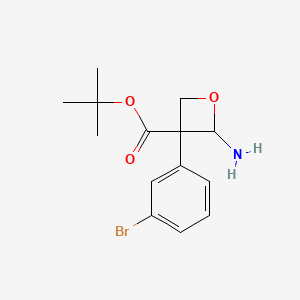
![tert-butyl N-[1-[(6-chloropyridin-3-yl)methyl-ethylamino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B14791697.png)
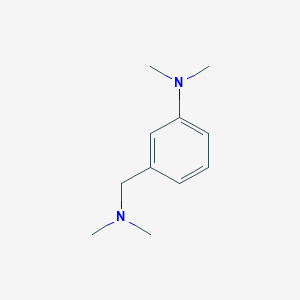
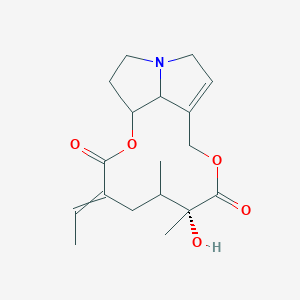
![2-Amino-1-[4-[(dimethylamino)methyl]piperidin-1-yl]propan-1-one](/img/structure/B14791726.png)
![10,16-bis(3,5-difluorophenyl)-12λ6,14λ6-dithia-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 12,12,14,14-tetraoxide](/img/structure/B14791727.png)
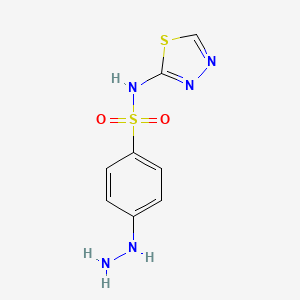
![Ethyl 2-benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B14791747.png)
![1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)ethanol](/img/structure/B14791749.png)

![2-amino-N-[(3,4-dichlorophenyl)methyl]-3-methylbutanamide](/img/structure/B14791761.png)
